molecular formula C16H14N4O2S B293867 3-(Furan-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Furan-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293867
M. Wt: 326.4 g/mol
InChI Key: ZSEVRXPAHPGCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has shown promising results in scientific research. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 3-(Furan-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(Furan-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess anti-inflammatory and anti-microbial properties. It has been found to inhibit the production of inflammatory cytokines and to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(Furan-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various research areas. However, one limitation is that the compound may not be readily available in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(Furan-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for cancer therapy. Finally, the compound's anti-inflammatory and anti-microbial properties could be further explored for potential therapeutic applications.
In conclusion, 3-(Furan-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with a wide range of biological activities. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a versatile compound that can be used in various research areas. Further studies are needed to fully understand its mechanism of action and to identify potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(Furan-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of furan-2-carboxylic acid hydrazide with 1-(3-chloropropyl)phenoxypropan-2-ol in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 2-methylthio-5-nitro-1H-benzo[d]imidazole to yield the final product.

Scientific Research Applications

3-(Furan-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

3-(furan-2-yl)-6-(1-phenoxypropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4O2S/c1-2-12(22-11-7-4-3-5-8-11)15-19-20-14(13-9-6-10-21-13)17-18-16(20)23-15/h3-10,12H,2H2,1H3

InChI Key

ZSEVRXPAHPGCMP-UHFFFAOYSA-N

SMILES

CCC(C1=NN2C(=NN=C2S1)C3=CC=CO3)OC4=CC=CC=C4

Canonical SMILES

CCC(C1=NN2C(=NN=C2S1)C3=CC=CO3)OC4=CC=CC=C4

Origin of Product

United States

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